(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Overview
Description
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is a derivative of D-mannitol, a sugar alcohol, and is characterized by its benzylidene protective group. This compound is used in various synthetic applications, particularly in the synthesis of nucleosides and oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through the reaction of D-mannitol with benzaldehyde under acidic conditions to form the benzylidene protective group . The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:
Biology: The compound is utilized in the study of carbohydrate chemistry and enzymatic reactions involving sugar derivatives.
Mechanism of Action
The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets and pathways. The benzylidene protective group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective deprotection is crucial for the synthesis of complex molecules such as nucleosides and oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
1,52,3-Dianhydro-4,6-O-benzylidene-D-allitol: Similar in structure but derived from D-allitol instead of D-mannitol.
1,34,6-Di-O-benzylidene-D-mannitol: Another derivative of D-mannitol with two benzylidene protective groups.
1,43,6-Dianhydro-D-mannitol: A related compound with different anhydro groups.
Uniqueness
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is unique due to its specific protective group arrangement, which allows for selective reactions and functionalization. This makes it particularly valuable in the synthesis of nucleosides and oligonucleotides, where precise control over functional groups is essential .
Properties
IUPAC Name |
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-JVASRFHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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